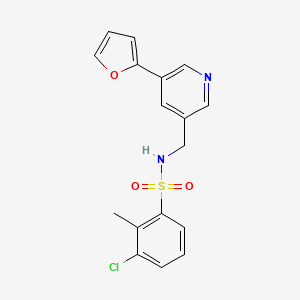

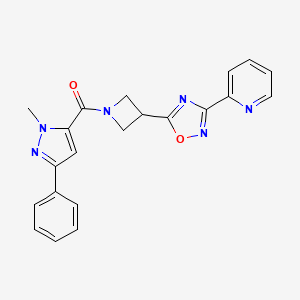

![molecular formula C8H12ClNOS B2493825 4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride CAS No. 1310421-50-1](/img/structure/B2493825.png)

4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyran derivatives involves multi-step chemical reactions, including the Gewald reaction, Sandmeyer type iodination, Sonogashira type coupling followed by iodocyclization, and Pd-mediated various C-C bond-forming reactions. This sequence is geared towards constructing the thiophene ring, followed by the fused pyranone moiety and subsequent functionalization at specific positions of the resultant framework (Nakhi et al., 2012).

Molecular Structure Analysis

X-ray diffraction studies have been utilized to explore the conformational properties of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives, a related scaffold, demonstrating the potential to generate libraries of 3D-shaped molecules (Yarmolchuk et al., 2011). Moreover, the crystal structure analysis of synthesized compounds reveals detailed hydrogen bonding patterns and molecular arrangements within the molecules, offering insights into the structural complexities of these derivatives (Shen et al., 2010).

Chemical Reactions and Properties

The chemical properties of related thieno[2,3-c]pyran derivatives include their application as homogeneous catalysts for the synthesis of various pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives via a one-pot multi-component reaction (MCR) in water, highlighting their efficiency and compliance with green chemistry protocols (Khazaei et al., 2015).

Physical Properties Analysis

The physical properties of compounds within this chemical class can vary significantly based on their specific structural features. For instance, substituent dependent tunable fluorescence has been observed in thieno[3,2-c]pyrans, where certain derivatives exhibit high fluorescence quantum yields with large Stokes shifts, while others show poor fluorescence in solution and exhibit aggregation-induced emission (AIE) (Sahu et al., 2014).

Chemical Properties Analysis

Chemical properties analysis focuses on the reactivity and interaction of the compound with other chemical entities. For instance, the synthesis routes and reactions involving thieno[2,3-b]pyrazines and thieno[3,4-b]pyrazines have been developed to address problems in the preparation of precursor compounds and utilize specific reactions for constructing these frameworks with high yield, demonstrating their varied chemical reactivity and potential for further functionalization (Kenning et al., 2002).

Wissenschaftliche Forschungsanwendungen

Importance of Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are structurally related to 4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, enable the development of substituted pyran derivatives through one-pot multicomponent reactions. The review by Parmar, Vala, and Patel (2023) focuses on the synthetic pathways employed for developing these compounds, emphasizing the application of hybrid catalysts for lead molecule development (Parmar, Vala, & Patel, 2023).

Organocatalysts in Cyclocondensation Reactions

Organocatalysts have been investigated for their efficiency in synthesizing tetrahydrobenzo[b]pyran compounds, demonstrating the significance of three-component cyclocondensation reactions. This approach is highlighted in the work of Kiyani (2018), where the development of tetrahydrobenzo[b]pyrans using organocatalysts is discussed. The use of green solvents and the recyclability of organocatalysts are emphasized for their environmental benefits and contribution to sustainable chemistry (Kiyani, 2018).

Wirkmechanismus

Target of Action

The primary target of 4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride, also known as 5,7-dihydro-4H-thieno[2,3-c]pyran-7-ylmethanamine;hydrochloride, is the Ras-related protein Rab-7 . This protein plays a crucial role in the regulation of vesicular traffic in cells .

Mode of Action

The compound acts as a potent and competitive inhibitor of Ras-related GTPases . It binds potently to the Rab7 nucleotide binding site, thereby antagonizing the function of Rab-7 .

Biochemical Pathways

The inhibition of Rab-7 by the compound affects the class switch DNA recombination (CSR) in B cells and the survival of plasma cells . These processes are essential for the adaptive immune response, suggesting that the compound could have immunomodulatory effects .

Pharmacokinetics

The optimization of potency, efficacy, and pharmacokinetic profile of similar compounds has been described .

Result of Action

The result of the compound’s action is a reduction in CSR in B cells and a decrease in the survival of plasma cells . This could potentially lead to alterations in the immune response.

Eigenschaften

IUPAC Name |

5,7-dihydro-4H-thieno[2,3-c]pyran-7-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS.ClH/c9-5-7-8-6(1-3-10-7)2-4-11-8;/h2,4,7H,1,3,5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSYVXXKGUUHSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=C1C=CS2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

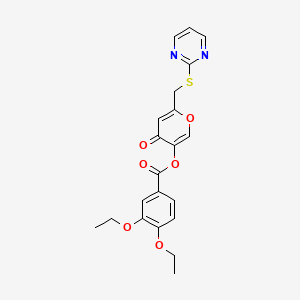

![4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2493745.png)

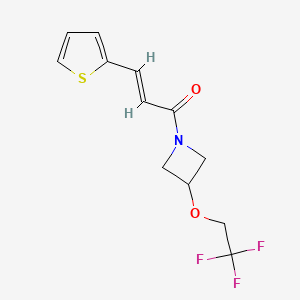

![2,4-dichloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2493754.png)

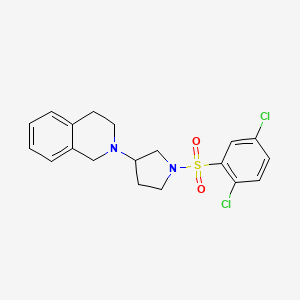

![3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2493755.png)

![[(4-Methoxynaphthyl)sulfonyl][3-(trifluoromethyl)phenyl]amine](/img/structure/B2493760.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2493761.png)

![3-(2-furylmethyl)-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2493762.png)